molecular formula C18H15N3O2 B5565798 N-(2-methylphenyl)-4-(2-pyrimidinyloxy)benzamide

N-(2-methylphenyl)-4-(2-pyrimidinyloxy)benzamide

Cat. No. B5565798
M. Wt: 305.3 g/mol
InChI Key: UVMAPJIBKMTPJR-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-4-(2-pyrimidinyloxy)benzamide, also known as MPB or 2-Pyridinylmethylbenzamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. MPB has been shown to have a variety of effects on cellular processes, making it a valuable tool for researchers in many different fields.

Scientific Research Applications

Histone Deacetylase Inhibition for Anticancer Applications

N-(2-methylphenyl)-4-(2-pyrimidinyloxy)benzamide derivatives, such as MGCD0103, have been identified as potent histone deacetylase (HDAC) inhibitors. These compounds exhibit selectivity towards HDACs 1-3 and 11, which play a crucial role in the epigenetic regulation of gene expression. By inhibiting these enzymes, MGCD0103 induces cell-cycle arrest and apoptosis in cancer cells, demonstrating significant antitumor activity both in vitro and in vivo. This mechanism suggests a promising approach to cancer therapy, particularly for malignancies where HDAC overactivity is implicated (Zhou et al., 2008).

Chemical Separation and Quality Control

In the field of analytical chemistry, derivatives of N-(2-methylphenyl)-4-(2-pyrimidinyloxy)benzamide are used as reference substances in the development of separation techniques, such as nonaqueous capillary electrophoresis. This method has been applied for the quality control of pharmaceutical compounds, illustrating the compound's utility in ensuring the purity and efficacy of drugs (Ye et al., 2012).

Aldose Reductase Inhibition and Antioxidant Activity

Compounds structurally related to N-(2-methylphenyl)-4-(2-pyrimidinyloxy)benzamide have been studied for their aldose reductase inhibitory activity, which is relevant in managing complications of diabetes, such as diabetic retinopathy. These derivatives also exhibit notable antioxidant properties, suggesting potential therapeutic applications in oxidative stress-related diseases (La Motta et al., 2007).

Novel Material Applications

Research has extended into the development of novel materials, such as luminescent compounds and nanocomposites. For example, pyridyl substituted derivatives demonstrate aggregation-enhanced emission and multi-stimuli-responsive properties, making them suitable for various applications in optoelectronics and sensing technologies (Srivastava et al., 2017).

properties

IUPAC Name

N-(2-methylphenyl)-4-pyrimidin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c1-13-5-2-3-6-16(13)21-17(22)14-7-9-15(10-8-14)23-18-19-11-4-12-20-18/h2-12H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMAPJIBKMTPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylphenyl)-4-(2-pyrimidinyloxy)benzamide

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